molecular formula C7H15ClF3N3O2S B1379487 [(Piperidin-4-yl)sulfamoyl](2,2,2-trifluoroethyl)amine hydrochloride CAS No. 1796963-33-1

[(Piperidin-4-yl)sulfamoyl](2,2,2-trifluoroethyl)amine hydrochloride

Cat. No.: B1379487
CAS No.: 1796963-33-1
M. Wt: 297.73 g/mol
InChI Key: QYJAIHXWDGGBLF-UHFFFAOYSA-N
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Description

(Piperidin-4-yl)sulfamoylamine hydrochloride is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields. This compound is a sulfonamide derivative featuring a piperidine ring attached to a trifluoroethyl group. It is known for its unique chemical properties and potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Piperidin-4-yl)sulfamoylamine hydrochloride typically involves the reaction of piperidine derivatives with sulfonamide and trifluoroethylamine under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. The process may involve multiple steps, including the protection and deprotection of functional groups, to achieve the final compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions, automated synthesis, and purification techniques such as crystallization and chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(Piperidin-4-yl)sulfamoylamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted sulfonamides. These products can have different chemical and physical properties, making them useful for various applications .

Scientific Research Applications

(Piperidin-4-yl)sulfamoylamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial and anticancer agent.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of (Piperidin-4-yl)sulfamoylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (Piperidin-4-yl)sulfamoylamine hydrochloride include other sulfonamide derivatives and piperidine-containing compounds. Some examples are:

  • [(Piperidin-4-yl)sulfamoyl]methylamine hydrochloride
  • [(Piperidin-4-yl)sulfamoyl]ethylamine hydrochloride
  • [(Piperidin-4-yl)sulfamoyl]propylamine hydrochloride

Uniqueness

What sets (Piperidin-4-yl)sulfamoylamine hydrochloride apart from similar compounds is its trifluoroethyl group, which imparts unique chemical properties such as increased lipophilicity and stability. These properties can enhance the compound’s biological activity and make it more effective in certain applications .

Properties

IUPAC Name

N-(2,2,2-trifluoroethylsulfamoyl)piperidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14F3N3O2S.ClH/c8-7(9,10)5-12-16(14,15)13-6-1-3-11-4-2-6;/h6,11-13H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJAIHXWDGGBLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NS(=O)(=O)NCC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClF3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1796963-33-1
Record name [(piperidin-4-yl)sulfamoyl](2,2,2-trifluoroethyl)amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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